molecular formula C15H14O3 B1277242 Benzyl 3-hydroxyphenylacetate CAS No. 295320-25-1

Benzyl 3-hydroxyphenylacetate

Cat. No. B1277242
M. Wt: 242.27 g/mol
InChI Key: ALFOBMRIXXPJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-hydroxyphenylacetate is a chemical compound that can be synthesized through various chemical reactions involving benzyl alcohol and its analogs. It is related to phenylacetic acid derivatives and is of interest due to its potential applications in pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of benzyl 3-hydroxyphenylacetate can be inferred from the carbonylation of benzyl alcohol and its analogs, as described in the first paper. The process is catalyzed by palladium complexes and promoted by hydrogen iodide, yielding phenylacetic acid derivatives in moderate to excellent yields in aqueous systems . Another relevant synthesis method involves the reaction of N-protected beta-aminoaldehydes with benzyl diazoacetate, which yields various esters, including those related to 3-hydroxyphenylacetate .

Molecular Structure Analysis

The molecular structure of compounds related to benzyl 3-hydroxyphenylacetate can be determined using X-ray crystallography and computational methods such as density functional theory (DFT). For instance, the molecular structure of a related benzamide was analyzed using X-ray diffraction and DFT calculations, providing insights into the geometrical parameters and electronic properties of such compounds .

Chemical Reactions Analysis

Benzyl 3-hydroxyphenylacetate and its derivatives can undergo various chemical reactions. For example, phenylacetic acids and α-hydroxyphenylacetic acids can participate in copper-catalyzed oxidative decarboxylative arylation reactions, leading to the formation of aryl benzothiazoles . Additionally, the reaction of 2-styrylchromones with hydrazine hydrate can yield pyrazoles with a benzyloxy-hydroxyphenyl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-hydroxyphenylacetate derivatives can be deduced from related compounds. For instance, the solubility, melting point, and boiling point can be influenced by the presence of functional groups and the molecular structure. The antioxidant activity of such compounds can be evaluated using assays like the DPPH free radical scavenging test . Moreover, the electronic properties, such as HOMO and LUMO energies, can be calculated using DFT to estimate the chemical reactivity of the molecule .

Scientific Research Applications

Benzyl 3-hydroxyphenylacetate is a chemical compound used for research purposes . While specific applications are not widely documented, it’s important to note that this compound is for research use only and is not intended for diagnostic or therapeutic use .

One potential application of a similar compound, 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H), has been documented . 4HPA3H is a class of two-component flavin-dependent monooxygenases from bacteria . It has a broad substrate spectrum involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules . Specifically, it hydroxylates the o-position of the C4 position of the benzene ring in phenolic compounds, generating high-value polyhydroxyphenols . As a non-P450 o-hydroxylase, 4HPA3H offers a viable alternative for the de novo synthesis of valuable natural products .

Benzyl 3-hydroxyphenylacetate is a chemical compound used for research purposes . While specific applications are not widely documented, it’s important to note that this compound is for research use only and is not intended for diagnostic or therapeutic use .

One potential application of a similar compound, 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H), has been documented . 4HPA3H is a class of two-component flavin-dependent monooxygenases from bacteria . It has a broad substrate spectrum involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules . Specifically, it hydroxylates the o-position of the C4 position of the benzene ring in phenolic compounds, generating high-value polyhydroxyphenols . As a non-P450 o-hydroxylase, 4HPA3H offers a viable alternative for the de novo synthesis of valuable natural products .

properties

IUPAC Name

benzyl 2-(3-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFOBMRIXXPJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426834
Record name BENZYL 3-HYDROXYPHENYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-hydroxyphenylacetate

CAS RN

295320-25-1
Record name BENZYL 3-HYDROXYPHENYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Watanabe, T Morikita, Y Tabuchi, R Kobayashi, C Li… - Tetrahedron …, 2017 - Elsevier
… Subsequently, 8 was treated with benzyl 3-hydroxyphenylacetate (9). The decreased reaction time (16 h to 2 h), which probably prevents the decomposion of the product, improved the …
Number of citations: 11 www.sciencedirect.com
A Kamiyama, M Nakajima, L Han, K Wada… - Bioorganic & Medicinal …, 2016 - Elsevier
… To an ice cold solution of compound 5 (prepared from 10.6 mmol of racemic Z-APBA-OBn as described above) and benzyl 3-hydroxyphenylacetate (4.74 g, 19.6 mmol) in anhydrous …
Number of citations: 30 www.sciencedirect.com
L Han, J Hiratake, A Kamiyama, K Sakata - Biochemistry, 2007 - ACS Publications
γ-Glutamyl transpeptidase (GGT, EC 2.3.2.2) catalyzes the transfer of the γ-glutamyl group of glutathione and related γ-glutamyl amides to water (hydrolysis) or to amino acids and …
Number of citations: 120 pubs.acs.org
B Watanabe, Y Tabuchi, K Wada, J Hiratake - Bioorganic & Medicinal …, 2017 - Elsevier
2-Amino-4-{[3-(carboxymethyl)phenoxy](methoxy)phosphoryl}butanoic acid (GGsTop) is a potent, highly selective, nontoxic, and irreversible inhibitor of γ-glutamyl transpeptidase (GGT)…
Number of citations: 7 www.sciencedirect.com
E Łastawiecka, S Sowa, K Szwaczko… - … Building Blocks in …, 2022 - Wiley Online Library
… Next, deprotection of one ester group enabled the formation of monoester monoacid 216, which after reaction with benzyl 3-hydroxyphenylacetate and benzyl hydrogenation afforded a …
Number of citations: 5 onlinelibrary.wiley.com

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